3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine
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Overview
Description
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’-O position and a tert-butyldisulfanyl group attached to a but-1-yn-1-yl chain at the 5-position of the 2’-deoxyuridine scaffold
Preparation Methods
The synthesis of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.
Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Alkyne Introduction: The 5-position of the uridine is functionalized with a but-1-yn-1-yl group through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.
Disulfide Formation: The terminal alkyne is then reacted with tert-butyl disulfide under basic conditions to introduce the tert-butyldisulfanyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl group.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Major products formed from these reactions include thiols, sulfoxides, sulfones, and triazoles .
Scientific Research Applications
3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs and can be used in click chemistry reactions to create diverse molecular architectures.
Biology: This compound can be used in studies of nucleic acid interactions and modifications, particularly in the context of DNA and RNA research.
Medicine: Nucleoside analogs are often investigated for their potential antiviral and anticancer properties. This compound could be evaluated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication and repair. The pathways involved may include the activation of DNA damage response mechanisms and the inhibition of key enzymes required for nucleic acid synthesis .
Comparison with Similar Compounds
Similar compounds to 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine include other nucleoside analogs with modifications at the 3’ and 5’ positions. Examples include:
3’-O-Methyl-5-iodo-2’-deoxyuridine: This compound has a methyl group at the 3’-O position and an iodine atom at the 5-position.
5-Ethynyl-2’-deoxyuridine: This analog has an ethynyl group at the 5-position.
5-(2-Azidoethyl)-2’-deoxyuridine: This compound features an azidoethyl group at the 5-position.
The uniqueness of 3’-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2’-deoxyuridine lies in its combination of an acetyl group at the 3’-O position and a tert-butyldisulfanyl group at the 5-position, which imparts distinct chemical and biological properties .
Properties
CAS No. |
647852-39-9 |
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Molecular Formula |
C19H26N2O6S2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-[4-(tert-butyldisulfanyl)but-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26N2O6S2/c1-12(23)26-14-9-16(27-15(14)11-22)21-10-13(17(24)20-18(21)25)7-5-6-8-28-29-19(2,3)4/h10,14-16,22H,6,8-9,11H2,1-4H3,(H,20,24,25)/t14-,15+,16+/m0/s1 |
InChI Key |
UIXRPQXRKUAARX-ARFHVFGLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCCSSC(C)(C)C |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCCSSC(C)(C)C |
Origin of Product |
United States |
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